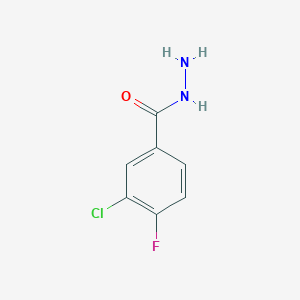

3-Chloro-4-fluorobenzohydrazide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-fluorobenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFN2O/c8-5-3-4(7(12)11-10)1-2-6(5)9/h1-3H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXDFZDWRYDZEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NN)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Chloro-4-fluorobenzohydrazide from 3-chloro-4-fluorobenzoic acid

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of 3-chloro-4-fluorobenzohydrazide, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available 3-chloro-4-fluorobenzoic acid and proceeds through a reliable two-step sequence involving esterification followed by hydrazinolysis. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the scientific rationale behind the experimental choices to ensure reproducibility and a thorough understanding of the process.

Introduction: The Significance of 3-Chloro-4-fluorobenzohydrazide

Substituted benzohydrazides are a class of organic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. The presence of the hydrazide functional group (-CONHNH₂) imparts unique chemical properties that make these molecules versatile precursors for the synthesis of a wide array of heterocyclic compounds, including oxadiazoles, pyrazoles, and triazoles, which are known to exhibit a broad spectrum of pharmacological effects.

The specific scaffold of 3-chloro-4-fluorobenzohydrazide incorporates a halogenated phenyl ring, a feature often associated with enhanced metabolic stability and binding affinity of drug candidates. The chlorine and fluorine substituents can modulate the electronic properties and lipophilicity of the molecule, influencing its pharmacokinetic and pharmacodynamic profile. Consequently, 3-chloro-4-fluorobenzohydrazide serves as a key intermediate in the synthesis of novel therapeutic agents.

This guide will detail a robust and efficient laboratory-scale synthesis of 3-chloro-4-fluorobenzohydrazide from 3-chloro-4-fluorobenzoic acid. The chosen synthetic route is a well-established two-step process that is both high-yielding and amenable to standard laboratory equipment.

The Synthetic Pathway: A Two-Step Approach

The conversion of a carboxylic acid to a hydrazide is most effectively achieved through a two-step process to avoid the direct reaction between the acidic carboxylic acid and the basic hydrazine, which would primarily form a stable salt. The selected pathway involves:

-

Esterification: The initial step is the conversion of 3-chloro-4-fluorobenzoic acid to its corresponding methyl ester, methyl 3-chloro-4-fluorobenzoate. This is a classic Fischer-Speier esterification, which proceeds under acidic catalysis. The ester is a more reactive electrophile than the parent carboxylic acid for the subsequent nucleophilic attack by hydrazine.

-

Hydrazinolysis: The purified methyl ester is then subjected to hydrazinolysis, where the ester is treated with hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group to yield the desired 3-chloro-4-fluorobenzohydrazide.

This two-step approach offers several advantages, including milder reaction conditions compared to direct condensation and generally higher overall yields.

Visualizing the Synthesis Workflow

Caption: A schematic overview of the two-step synthesis of 3-chloro-4-fluorobenzohydrazide.

Experimental Protocols

Step 1: Esterification of 3-Chloro-4-fluorobenzoic Acid

Rationale: The esterification of 3-chloro-4-fluorobenzoic acid is a prerequisite for the efficient formation of the hydrazide. The reaction is catalyzed by a strong acid, typically sulfuric acid, which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating the nucleophilic attack by methanol. The reaction is reversible, and to drive the equilibrium towards the product (the ester), an excess of methanol is used, which also serves as the solvent.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |

| 3-Chloro-4-fluorobenzoic acid | 403-16-7 | 174.56 | 1.0 |

| Methanol (anhydrous) | 67-56-1 | 32.04 | Excess (solvent) |

| Concentrated Sulfuric Acid (98%) | 7664-93-9 | 98.08 | Catalytic amount |

| Saturated Sodium Bicarbonate Solution | - | - | For work-up |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | For drying |

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-chloro-4-fluorobenzoic acid (e.g., 10.0 g, 57.3 mmol).

-

Add an excess of anhydrous methanol (e.g., 100 mL).

-

Carefully and slowly add concentrated sulfuric acid (e.g., 2 mL) to the stirred suspension.

-

Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate (100 mL), and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acidic catalyst, and finally with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 3-chloro-4-fluorobenzoate. The product can be further purified by vacuum distillation or recrystallization if necessary.

Step 2: Hydrazinolysis of Methyl 3-chloro-4-fluorobenzoate

Rationale: The conversion of the methyl ester to the hydrazide is achieved through nucleophilic acyl substitution. Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which is a good solvent for both the ester and hydrazine hydrate. The reaction is driven to completion by heating under reflux.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (Molar Equiv.) |

| Methyl 3-chloro-4-fluorobenzoate | 403-17-8 | 188.58 | 1.0 |

| Hydrazine Hydrate (80% solution) | 7803-57-8 | 50.06 | 1.5 - 2.0 |

| Ethanol (95%) | 64-17-5 | 46.07 | Solvent |

| Cold Deionized Water | - | - | For precipitation |

Procedure:

-

In a round-bottom flask fitted with a reflux condenser, dissolve the methyl 3-chloro-4-fluorobenzoate (e.g., 9.4 g, 50.0 mmol) in ethanol (100 mL).

-

To this solution, add hydrazine hydrate (80% solution, e.g., 3.1 mL, ~75 mmol, 1.5 equiv.) dropwise with stirring.

-

Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the reaction can be monitored by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Pour the concentrated reaction mixture into a beaker containing cold deionized water (e.g., 200 mL) with stirring.

-

A white precipitate of 3-chloro-4-fluorobenzohydrazide will form.

-

Collect the solid product by vacuum filtration and wash it with a small amount of cold water.

-

Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to a constant weight. The product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture.

Characterization of the Final Product

To confirm the identity and purity of the synthesized 3-chloro-4-fluorobenzohydrazide, a comprehensive characterization using various spectroscopic techniques is essential.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons and the protons of the -CONHNH₂ group. The aromatic protons will exhibit a specific splitting pattern due to the chloro and fluoro substituents.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the hydrazide group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show characteristic absorption bands for the N-H stretching of the amine and amide groups, the C=O stretching of the amide, and the C-Cl and C-F bonds.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-chloro-4-fluorobenzohydrazide (188.58 g/mol ), confirming its elemental composition.

-

Melting Point: A sharp melting point is indicative of a pure compound.

Safety and Handling Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

-

Hydrazine hydrate is toxic and a suspected carcinogen; avoid inhalation and skin contact.

-

All organic solvents are flammable and should be handled away from open flames or sources of ignition.

-

Proper waste disposal procedures must be followed for all chemical waste.

Conclusion

This technical guide has outlined a detailed and reliable two-step synthesis of 3-chloro-4-fluorobenzohydrazide from 3-chloro-4-fluorobenzoic acid. The methodology, based on the well-established principles of esterification and hydrazinolysis, provides a practical approach for obtaining this important synthetic intermediate. By understanding the rationale behind each step, researchers can confidently reproduce this synthesis and adapt it as needed for their specific research and development objectives in the pursuit of novel and effective therapeutic agents.

References

-

Der Pharma Chemica. (2016). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. [Link]

-

National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. [Link]

-

RSC Publishing. (2023). Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. [Link]

-

The Pharma Innovation Journal. (2018). Benzohydrazides: As potential bio-active agents. [Link]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of 3-Chloro-4-fluorobenzohydrazide

This guide provides a comprehensive technical overview of the methodologies and insights involved in determining and understanding the crystal structure of 3-Chloro-4-fluorobenzohydrazide. Tailored for researchers, scientists, and professionals in drug development, this document delves into the experimental protocols, theoretical underpinnings, and analytical techniques that illuminate the three-dimensional arrangement of this molecule in its crystalline state. By understanding its solid-state architecture, we can better infer its physicochemical properties, crucial for its potential applications in medicinal chemistry.

Introduction: The Significance of Benzohydrazides in Drug Discovery

Benzohydrazide derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile by influencing its lipophilicity, metabolic stability, and binding interactions. The specific compound, 3-Chloro-4-fluorobenzohydrazide, is therefore a molecule of considerable interest for the development of novel therapeutic agents.[5]

The precise three-dimensional arrangement of atoms and molecules in a crystal, and the intermolecular forces that govern this packing, are fundamental to a compound's solid-state properties. These properties, including solubility, dissolution rate, and stability, are critical determinants of a drug's bioavailability and manufacturability. Single-crystal X-ray diffraction stands as the definitive method for elucidating this intricate architecture.

Synthesis and Crystallization: From Precursors to Diffraction-Quality Crystals

The journey to understanding the crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

3-Chloro-4-fluorobenzohydrazide can be synthesized from its corresponding benzoic acid or benzoyl chloride. A common route involves the reaction of 3-chloro-4-fluorobenzoyl chloride with hydrazine hydrate. The precursor, 3-chloro-4-fluorobenzoyl chloride, can be prepared from 3-chloro-4-fluorobenzoic acid.[6][7][8]

Experimental Protocol: Synthesis of 3-Chloro-4-fluorobenzohydrazide

-

Esterification: 3-Chloro-4-fluorobenzoic acid is refluxed with methanol in the presence of a catalytic amount of sulfuric acid to yield methyl 3-chloro-4-fluorobenzoate.

-

Hydrazinolysis: The resulting ester is then refluxed with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol, to produce 3-Chloro-4-fluorobenzohydrazide.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a crystalline solid.

Growing Single Crystals

Obtaining crystals suitable for X-ray diffraction is often the most challenging step. Success hinges on a systematic exploration of crystallization conditions.

Experimental Protocol: Single Crystal Growth

Slow evaporation is a widely used and effective technique for growing single crystals of benzohydrazide derivatives.[9]

-

Solvent Selection: The purified 3-Chloro-4-fluorobenzohydrazide is dissolved in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, or mixtures with water) to create a saturated or near-saturated solution.

-

Evaporation: The solution is placed in a loosely covered container to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: Over a period of several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form. Well-formed, transparent crystals are carefully selected for X-ray analysis.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Blueprint

Single-crystal X-ray diffraction is a powerful, non-destructive technique that provides precise information about the atomic arrangement within a crystal. The process can be broken down into three main stages: data collection, structure solution, and structure refinement.

Data Collection

A suitable single crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity.

Table 1: Typical Crystallographic Data Collection and Refinement Parameters for a Benzohydrazide Derivative

| Parameter | Example Value |

| Chemical formula | C7H6ClFN2O |

| Formula weight | 188.59 |

| Crystal system | Monoclinic |

| Space group | P21/c |

| a (Å) | 16.20 |

| b (Å) | 3.81 |

| c (Å) | 12.76 |

| β (°) | 108.03 |

| Volume (ų) | 750.47 |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Reflections collected | ~8000 |

| Independent reflections | ~1900 |

| R_int | ~0.05 |

| Final R indices [I>2σ(I)] | R1 = ~0.05, wR2 = ~0.10 |

| Goodness-of-fit on F² | ~1.0 |

Note: These are representative values based on the crystal structure of 3-Chlorobenzohydrazide and are intended for illustrative purposes.[10]

Structure Solution and Refinement

The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then interpreted to build a molecular model. The model is subsequently refined against the experimental data to improve its accuracy.

Workflow for Crystal Structure Determination

Caption: Workflow from synthesis to final crystal structure determination.

Structural Analysis: Insights into Molecular and Supramolecular Architecture

The refined crystal structure provides a wealth of information, from the precise bond lengths and angles within the molecule to the intricate network of intermolecular interactions that hold the crystal lattice together.

Molecular Conformation

The analysis of the crystal structure of a related compound, 3-chlorobenzohydrazide, reveals that the hydrazide group is inclined with respect to the benzene ring.[10] For 3-Chloro-4-fluorobenzohydrazide, we would expect a similar non-planar conformation. The dihedral angle between the phenyl ring and the hydrazide moiety is a key conformational parameter.

Intermolecular Interactions and Crystal Packing

Hydrogen bonds are expected to be the dominant intermolecular forces governing the crystal packing of 3-Chloro-4-fluorobenzohydrazide. In many benzohydrazide structures, N—H···O hydrogen bonds are prevalent, often forming dimers or chains.[10][11][12] The presence of the fluorine atom may also introduce weaker C—H···F interactions.

The crystal structure of 3-chlorobenzohydrazide, for instance, exhibits intermolecular N—H···O hydrogen bonds that create ten-membered ring motifs.[10] A similar pattern of hydrogen bonding could be anticipated for 3-Chloro-4-fluorobenzohydrazide, leading to the formation of a stable, three-dimensional supramolecular network.

Hypothetical Intermolecular Interactions in 3-Chloro-4-fluorobenzohydrazide

Caption: Diagram of potential N-H···O hydrogen bonding forming dimers.

Hirshfeld Surface Analysis

To gain a more quantitative understanding of the intermolecular interactions, Hirshfeld surface analysis can be employed. This technique maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different intermolecular contacts.[2][11][12][13] For benzohydrazide derivatives, H···H, C···H/H···C, and O···H/H···O interactions are typically the most significant contributors to the overall crystal packing.[11][12]

Conclusion: Implications for Drug Design and Development

The detailed structural information obtained from the crystal structure analysis of 3-Chloro-4-fluorobenzohydrazide is invaluable for drug development. It provides a solid-state "fingerprint" of the molecule, which is essential for:

-

Polymorph Screening: Identifying and characterizing different crystalline forms of the drug substance, each with unique physicochemical properties.

-

Structure-Activity Relationship (SAR) Studies: Correlating the three-dimensional structure with biological activity to guide the design of more potent and selective drug candidates.

-

Computational Modeling: Providing an accurate starting point for molecular docking studies to predict binding modes with biological targets.[14]

-

Formulation Development: Understanding the solid-state properties to design stable and effective drug formulations.

References

-

Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies. ResearchGate. [Link]

- Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT comput

-

Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. PubMed Central. [Link]

-

Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide. National Institutes of Health. [Link]

-

Crystal structure, DFT and Hirshfeld surface analysis of (E)-N′-[(1-chloro-3,4-dihydronaphthalen-2-yl)methylidene]benzohydrazide monohydrate. International Union of Crystallography. [Link]

-

Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica. [Link]

-

Crystal structure and Hirshfeld surface analysis of N′-[(1E)-1-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethylidene]benzohydrazide monohydrate. International Union of Crystallography. [Link]

-

Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. [Link]

-

Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. [Link]

-

Benzohydrazides: As potential bio-active agents. The Pharma Innovation Journal. [Link]

-

Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. MDPI. [Link]

-

Synthesis, Characterization, Single-Crystal X-ray Structure and Biological Activities of [(Z)-N′-(4-Methoxybenzylidene)benzohydrazide–Nickel(II)] Complex. ResearchGate. [Link]

-

Exploring the Therapeutic Potential of Benzohydrazide Derivatives Synthesis. ResearchGate. [Link]

-

3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide. PubMed Central. [Link]

-

Design, Synthesis, X-ray Crystal Structure, and Agricultural Antifungal Evaluation of Novel Benzohydrazide Derivatives Bearing the Quinazoline Moiety and a Piperazine Linker. PubMed. [Link]

-

3-Chlorobenzohydrazide. PubMed Central. [Link]

- Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

3-Chloro-N′-(2,4-dichlorobenzylidene)benzohydrazide. ResearchGate. [Link]

- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.

-

The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

-

3-Chloro-4-fluorobenzylamine. PubChem. [Link]

-

3-Chloro-4-fluorobenzaldehyde. PubChem. [Link]

-

3-Chloro-4-fluorothiobenzamide. NIST WebBook. [Link]

Sources

- 1. Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. thepharmajournal.com [thepharmajournal.com]

- 5. researchgate.net [researchgate.net]

- 6. EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents [patents.google.com]

- 7. US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents [patents.google.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. 3-Chloro-N′-(4-hydroxybenzylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Chlorobenzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of novel benzohydrazide and benzoic acid derivatives: Crystal Structure, Hirshfeld surface analysis and DFT computational studies | CoLab [colab.ws]

- 13. Crystal structure, Hirshfeld surface analysis and DFT studies of 4-amino-N′-[(1E)-1-(3-hydroxyphenyl)ethylidene]benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

A Comprehensive Technical Guide to 3-Chloro-4-fluorobenzohydrazide (CAS: 219783-75-2): Properties, Synthesis, and Applications

Executive Summary: 3-Chloro-4-fluorobenzohydrazide is a halogenated aromatic hydrazide that serves as a pivotal building block in medicinal chemistry and drug discovery. Its structure combines the pharmacologically significant benzohydrazide core with chlorine and fluorine substituents, which are known to modulate the electronic and pharmacokinetic properties of bioactive molecules. This guide provides an in-depth analysis of its physicochemical and chemical properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its applications as a versatile intermediate for developing novel therapeutic agents. This document is intended for researchers, chemists, and professionals in the pharmaceutical sciences.

Introduction and Significance

The benzohydrazide scaffold is a cornerstone in the design of new pharmaceuticals, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[1][2] The functional versatility of the hydrazide moiety (R-CO-NHNH₂) allows it to act as a potent nucleophile and a chelating agent, making it a privileged structure in medicinal chemistry.

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in drug design to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[3][4] The 3-chloro-4-fluoro substitution pattern on the aromatic ring of 3-Chloro-4-fluorobenzohydrazide creates a unique electronic profile, influencing the reactivity of the hydrazide group and providing specific interaction points for molecular recognition. This guide aims to consolidate the known and predicted properties of this compound, establishing a foundational resource for its effective utilization in research and development.

Physicochemical Properties

The empirical data for 3-Chloro-4-fluorobenzohydrazide is not extensively reported in peer-reviewed literature. However, its properties can be reliably predicted based on its structure and comparison with analogous compounds. The key identifiers and physicochemical data are summarized below.

| Property | Value | Source / Rationale |

| CAS Number | 219783-75-2 | [5] |

| Molecular Formula | C₇H₆ClFN₂O | [5] |

| Molecular Weight | 188.59 g/mol | [5] |

| IUPAC Name | 3-chloro-4-fluorobenzohydrazide | - |

| Appearance | White to off-white crystalline solid | Predicted |

| Melting Point | >150 °C (estimated) | Predicted based on increased molecular weight and potential for intermolecular hydrogen and halogen bonding compared to unsubstituted benzohydrazide (m.p. 115 °C). |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). | Predicted based on the polar hydrazide group and the hydrophobic halogenated aromatic ring. |

Chemical Structure and Reactivity

Molecular Structure

3-Chloro-4-fluorobenzohydrazide integrates three key functional regions:

-

The Substituted Aromatic Ring: The electron-withdrawing nature of the chlorine and fluorine atoms modulates the electron density of the ring and the attached carbonyl group.

-

The Carbonyl Group (C=O): This group is part of the amide linkage and is a hydrogen bond acceptor.

-

The Hydrazine Moiety (-NH-NH₂): The terminal amine (-NH₂) is highly nucleophilic and is the primary site of reactions for forming larger, more complex molecules.

Reactivity Profile

The chemistry of 3-Chloro-4-fluorobenzohydrazide is dominated by the hydrazide functional group.

-

Nucleophilicity and Hydrazone Formation: The terminal nitrogen atom is a potent nucleophile, readily reacting with aldehydes and ketones in an acid-catalyzed condensation reaction to form stable Schiff bases known as hydrazones. This reaction is fundamental to its application in building combinatorial libraries for drug screening.[6][7]

-

Keto-Enol Tautomerism: Like other hydrazides, this molecule can undergo keto-enol tautomerism, existing in equilibrium between the amide (keto) form and the imidic acid (enol) form. This equilibrium is crucial as the enol tautomer can be the more reactive nucleophilic species in certain reactions, such as acetylation.

Caption: Synthetic workflow for 3-Chloro-4-fluorobenzohydrazide.

Experimental Protocol: Synthesis from Acid Chloride

This protocol describes the conversion of 3-chloro-4-fluorobenzoyl chloride to the target hydrazide.

Materials:

-

3-Chloro-4-fluorobenzoyl chloride (1.0 eq) [8]* Hydrazine hydrate (~64% solution, 2.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-fluorobenzoyl chloride (1.0 eq) in DCM (approx. 10 mL per gram of acid chloride). Cool the solution to 0 °C in an ice bath. Causality: The initial cooling is critical to control the highly exothermic reaction between the acid chloride and hydrazine, preventing side reactions and degradation.

-

Reagent Addition: Add hydrazine hydrate (2.0 eq) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: A slow, dropwise addition maintains temperature control. Using a slight excess of hydrazine ensures the complete consumption of the starting acid chloride.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. A white precipitate of the product will typically form.

-

Work-up: Quench the reaction by slowly adding deionized water. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any HCl byproduct) and then with brine. Causality: The aqueous wash steps are a self-validating system to remove unreacted hydrazine, hydrazine hydrochloride salts, and other water-soluble impurities.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a white crystalline solid.

Spectroscopic Characterization (Predicted)

The identity and purity of the synthesized compound must be validated through spectroscopic methods. The following are the expected spectral features. [1][6][9][10]

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~9.5-10.0 ppm (singlet, 1H): -CONH- proton.

-

δ ~7.5-8.0 ppm (multiplets, 3H): Aromatic protons, exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

-

δ ~4.5 ppm (broad singlet, 2H): -NH₂ protons, which are exchangeable with D₂O.

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~165 ppm: Carbonyl carbon (C=O).

-

δ ~155-160 ppm (doublet, J ≈ 250 Hz): Aromatic carbon directly bonded to fluorine (C-F).

-

δ ~120-140 ppm: Remaining aromatic carbons, with signals influenced by chlorine and fluorine substitution.

-

-

FT-IR (KBr, cm⁻¹):

-

3300-3400 cm⁻¹: N-H stretching vibrations (asymmetric and symmetric) of the -NH₂ group.

-

~3200 cm⁻¹: N-H stretching of the -CONH- group.

-

1640-1660 cm⁻¹: Strong C=O stretching (Amide I band).

-

~1550 cm⁻¹: N-H bending (Amide II band).

-

1100-1200 cm⁻¹: C-F stretching.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A peak at m/z 188.

-

Isotopic Peak (M+2): A peak at m/z 190 with approximately one-third the intensity of the M⁺ peak, which is the characteristic isotopic signature of a monochlorinated compound.

-

Applications in Research and Drug Development

3-Chloro-4-fluorobenzohydrazide is not typically an end-product but a versatile intermediate. Its primary application is in the synthesis of N'-substituted benzohydrazides (hydrazones), which are of significant interest in medicinal chemistry.

Caption: General reaction for the synthesis of hydrazones.

By reacting 3-Chloro-4-fluorobenzohydrazide with a diverse library of aldehydes and ketones, researchers can rapidly generate a wide array of candidate molecules for screening against various biological targets, including enzymes and receptors implicated in:

-

Tuberculosis and other bacterial infections. [10]* Fungal infections. [6]* Cancer. [2]* Neurological disorders. [11]

Safety and Handling

Hydrazide derivatives require careful handling due to their potential toxicity and reactivity. [12]

-

Personal Protective Equipment (PPE): Always use a certified chemical fume hood. Wear nitrile gloves, splash-proof safety goggles, and a lab coat. For handling larger quantities, a face shield is recommended. [13]* Handling: Avoid inhalation of dust and contact with skin and eyes. Hydrazine derivatives are suspected carcinogens and should be handled with appropriate caution. [14][15]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

3-Chloro-4-fluorobenzohydrazide is a high-value chemical intermediate with significant potential in the field of drug discovery. Its unique combination of a reactive hydrazide moiety and a strategically halogenated aromatic ring makes it an ideal starting point for the synthesis of diverse molecular libraries. The robust synthetic protocol and clear spectroscopic profile outlined in this guide provide researchers with the necessary foundation to confidently utilize this compound in their pursuit of novel therapeutic agents.

References

-

Crysdot. (n.d.). 3-Chloro-4-fluorobenzohydrazide. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and 13 C NMR spectral data of synthesized substituted benzohydrazide. Retrieved from [Link]

-

Chemsigma. (n.d.). 3-Chloro-4-fluorobenzohydrazide [219783-75-2]. Retrieved from [Link]

-

Benita Sherine, H., et al. (2015). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Der Pharma Chemica, 7(12), 70-84. Retrieved from [Link]

-

Benita Sherine, H., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica, 9(18), 44-50. Retrieved from [Link]

-

ResearchGate. (n.d.). Results of statistical analysis of IR and 13 C NMR spectral values of substituted benzohydrazide. Retrieved from [Link]

-

Gontijo, G. S. S., et al. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. Molecules, 27(15), 4993. Retrieved from [Link]

-

DTIC. (1981). Safety and Handling of Hydrazine. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives. Retrieved from [Link]

-

Vecom Marine. (2022). MSDS Hydrazide. Retrieved from [Link]

-

Sciencemadness.org. (2025). Safety precautions for hydrazine hydrate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and biological applications of substituted benzohydrazide derivatives | Abstract. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

-

ResearchGate. (n.d.). Synthesis and characterization of novel benzohydrazide as potential antibacterial agents from natural product vanillin and wintergreen oil. Retrieved from [Link]

- Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.

-

IUCrData. (2024). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene) hydrazine-1-carbodithioate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 3-Chloro-4-fluorobenzotrifluoride in Advanced Chemical Synthesis. Retrieved from [Link]

-

Kos, J., et al. (2021). Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. Molecules, 26(16), 4966. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzoyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). Method for producing 3-chloro-4-fluorobenzotrifluoride.

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. pharmaexcipients.com [pharmaexcipients.com]

- 5. 219783-75-2|3-Chloro-4-fluorobenzohydrazide|BLD Pharm [bldpharm.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. vecom-marine.com [vecom-marine.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. apps.dtic.mil [apps.dtic.mil]

- 15. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to 3-Chloro-4-fluorobenzohydrazide: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Chloro-4-fluorobenzohydrazide, a halogenated aromatic hydrazide with potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this compound, this document focuses on a logical synthesis pathway from its precursor, 3-Chloro-4-fluorobenzoic acid, and outlines methods for its characterization and potential utility.

Introduction: The Significance of Halogenated Benzohydrazides

Benzohydrazide derivatives are a class of organic compounds that have garnered significant interest in the field of drug discovery and development. The incorporation of halogen atoms, such as chlorine and fluorine, into the benzene ring can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties. Specifically, the presence of a fluorine atom can enhance metabolic stability, increase binding affinity, and improve bioavailability. The additional substitution of a chlorine atom can further modulate these properties, making 3-Chloro-4-fluorobenzohydrazide a compound of interest for synthetic chemists and pharmacologists.

Physicochemical Properties: A Focus on the Precursor

Table 1: Physicochemical Properties of 3-Chloro-4-fluorobenzoic acid

| Property | Value | Source |

| CAS Number | 403-16-7 | |

| Molecular Formula | C₇H₄ClFO₂ | |

| Molecular Weight | 174.56 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 133-135 °C | |

| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol, ether, and acetone. | [1] |

Based on the structure of 3-Chloro-4-fluorobenzoic acid, the molecular formula of 3-Chloro-4-fluorobenzohydrazide can be deduced as C₇H₆ClFN₂O, and its calculated molecular weight is approximately 188.59 g/mol .

Synthesis of 3-Chloro-4-fluorobenzohydrazide: A Step-by-Step Protocol

The most direct and common method for the synthesis of a benzohydrazide is through the reaction of the corresponding carboxylic acid with hydrazine hydrate, often via an ester intermediate or using a coupling agent. Below is a detailed, two-step experimental protocol for the synthesis of 3-Chloro-4-fluorobenzohydrazide from 3-Chloro-4-fluorobenzoic acid.

Step 1: Esterification of 3-Chloro-4-fluorobenzoic acid

This initial step converts the carboxylic acid to its methyl ester, which is generally more reactive towards hydrazinolysis.

Diagram 1: Workflow for the Esterification of 3-Chloro-4-fluorobenzoic acid

Caption: Step-by-step workflow for the synthesis of Methyl 3-chloro-4-fluorobenzoate.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10 grams of 3-Chloro-4-fluorobenzoic acid in 100 mL of methanol.

-

Catalyst Addition: Slowly add 2 mL of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain pure Methyl 3-chloro-4-fluorobenzoate.

Step 2: Hydrazinolysis of Methyl 3-chloro-4-fluorobenzoate

This step involves the reaction of the methyl ester with hydrazine hydrate to form the desired 3-Chloro-4-fluorobenzohydrazide.

Diagram 2: Workflow for the Hydrazinolysis Reaction

Caption: Step-by-step workflow for the synthesis of 3-Chloro-4-fluorobenzohydrazide.

Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the purified Methyl 3-chloro-4-fluorobenzoate (from Step 1) in ethanol (10 mL per gram of ester).

-

Reagent Addition: Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting ester is consumed.

-

Crystallization: Upon completion, cool the reaction mixture in an ice bath to induce the crystallization of the product.

-

Filtration: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine hydrate.

-

Drying: Dry the product under vacuum to obtain pure 3-Chloro-4-fluorobenzohydrazide.

Characterization and Quality Control

The synthesized 3-Chloro-4-fluorobenzohydrazide should be thoroughly characterized to confirm its identity and purity. The following analytical techniques are recommended:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the molecular structure of the compound.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will determine the exact molecular weight, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, such as the N-H, C=O, and C-F bonds.

-

Melting Point Analysis: A sharp melting point range will indicate the purity of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product.

Potential Applications in Research and Development

Given the structural features of 3-Chloro-4-fluorobenzohydrazide, it holds potential in several areas of research:

-

Pharmaceutical Intermediates: This compound can serve as a key building block for the synthesis of more complex molecules with potential therapeutic activities, such as anti-inflammatory, antimicrobial, or anticancer agents.[2]

-

Agrochemical Synthesis: The presence of halogen atoms is a common feature in many pesticides and herbicides. This molecule could be a precursor for novel agrochemicals.

-

Materials Science: The rigid aromatic core and the potential for hydrogen bonding make it a candidate for the development of novel polymers or organic materials with specific thermal or optical properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-Chloro-4-fluorobenzohydrazide and its precursors. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) of the starting materials and related compounds.

Conclusion

While 3-Chloro-4-fluorobenzohydrazide is not a widely cataloged compound, its synthesis from the readily available 3-Chloro-4-fluorobenzoic acid is straightforward. This guide provides a robust, scientifically-grounded protocol for its preparation and characterization. The unique combination of chlorine and fluorine substituents on the benzohydrazide scaffold makes it an attractive molecule for further investigation in drug discovery and materials science, offering a platform for the development of novel and potentially impactful chemical entities.

References

-

Alfa Chemical. 3-Chloro-4-Fluorobenzoic Acid. [Link]

Sources

An In-Depth Technical Guide to the Reactivity of 3-Chloro-4-fluorobenzohydrazide with Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis and reactivity of 3-chloro-4-fluorobenzohydrazide with a variety of aldehydes and ketones. Moving beyond a simple recitation of protocols, this document delves into the mechanistic underpinnings of these reactions, offering field-proven insights to inform experimental design and empower the discovery of novel hydrazone derivatives with potential applications in medicinal chemistry and drug development.

Introduction: The Significance of the Hydrazone Scaffold

Hydrazones, characterized by the R¹R²C=NNHR³ functional group, are a cornerstone of modern medicinal chemistry.[1] The inherent synthetic accessibility of this scaffold, typically through the condensation of a hydrazide with an aldehyde or ketone, allows for the facile generation of diverse molecular libraries.[2] These compounds exhibit a remarkable breadth of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[3][4] The 3-chloro-4-fluorobenzohydrazide moiety, in particular, offers a unique combination of electronic and lipophilic characteristics, making it an attractive starting point for the design of novel therapeutic agents. The presence of the electron-withdrawing chloro and fluoro substituents can significantly influence the physicochemical properties and biological activity of the resulting hydrazone derivatives.

Synthesis of 3-Chloro-4-fluorobenzohydrazide: The Starting Point

The journey to novel hydrazones begins with the robust synthesis of the core hydrazide. A reliable method for the preparation of 3-chloro-4-fluorobenzohydrazide involves a two-step process starting from the commercially available 3-chloro-4-fluorobenzoyl chloride.

Proposed Synthesis of 3-Chloro-4-fluorobenzohydrazide

Experimental Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-chloro-4-fluorobenzoyl chloride (1.0 eq) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of hydrazine hydrate (2.0 eq) in the same solvent to the cooled solution of the acid chloride with vigorous stirring. The excess hydrazine is used to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically worked up by filtering off the hydrazine hydrochloride salt and concentrating the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure 3-chloro-4-fluorobenzohydrazide.

dot

Caption: Synthesis of 3-chloro-4-fluorobenzohydrazide.

The Core Reaction: Hydrazone Formation

The condensation reaction between 3-chloro-4-fluorobenzohydrazide and a carbonyl compound (aldehyde or ketone) is the pivotal step in generating the target hydrazones. This reaction is a classic example of a nucleophilic addition-elimination reaction.

General Reaction Scheme

Mechanistic Insights: The Role of Catalysis and Electronic Effects

The formation of hydrazones is typically catalyzed by the addition of a small amount of acid.[5] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the terminal nitrogen of the hydrazide.[6]

Mechanism of Acid-Catalyzed Hydrazone Formation:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of 3-chloro-4-fluorobenzohydrazide attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a more stable intermediate.

-

Dehydration: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination: A lone pair of electrons on the adjacent nitrogen pushes out the water molecule, forming a C=N double bond.

-

Deprotonation: The catalyst is regenerated by the removal of a proton from the nitrogen atom.

dot

Caption: Acid-catalyzed hydrazone formation mechanism.

Electronic Effects: The reactivity of the carbonyl compound is significantly influenced by the electronic nature of its substituents. Electron-withdrawing groups on the aldehyde or ketone increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus accelerating the reaction.[7] Conversely, electron-donating groups decrease the reactivity. The chloro and fluoro substituents on the benzohydrazide moiety also exert an electron-withdrawing effect, which can slightly decrease the nucleophilicity of the hydrazine nitrogen. However, the overall reaction is generally facile, especially with reactive aldehydes.

Reactivity with Aldehydes: A Versatile Reaction

The reaction of 3-chloro-4-fluorobenzohydrazide with a wide array of aromatic and aliphatic aldehydes proceeds efficiently to afford the corresponding N'-aryl or N'-alkylidene-3-chloro-4-fluorobenzohydrazides.

General Experimental Protocol for Aldehyde Condensation

-

Dissolve 3-chloro-4-fluorobenzohydrazide (1.0 mmol) in a suitable solvent, such as ethanol or methanol.

-

Add the aldehyde (1.0 mmol) to the solution.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reflux the reaction mixture for 2-6 hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization.

Table 1: Representative Reactions with Aldehydes (Hypothetical Data for Illustrative Purposes)

| Aldehyde | Reaction Time (h) | Yield (%) |

| Benzaldehyde | 3 | 92 |

| 4-Nitrobenzaldehyde | 2 | 95 |

| 4-Methoxybenzaldehyde | 5 | 85 |

| Cinnamaldehyde | 4 | 88 |

| Cyclohexanecarboxaldehyde | 4 | 80 |

Reactivity with Ketones: Exploring Steric and Electronic Factors

Ketones are generally less reactive than aldehydes towards nucleophilic attack due to steric hindrance and the electron-donating effect of the two alkyl groups.[8] Consequently, the reaction of 3-chloro-4-fluorobenzohydrazide with ketones may require more forcing conditions, such as longer reaction times or higher temperatures.

General Experimental Protocol for Ketone Condensation

-

Follow the same procedure as for aldehydes, but expect longer reaction times (e.g., 6-24 hours).

-

In some cases, using a higher boiling point solvent or a Dean-Stark apparatus to remove the water byproduct can improve the yield.

Table 2: Representative Reactions with Ketones (Hypothetical Data for Illustrative Purposes)

| Ketone | Reaction Time (h) | Yield (%) |

| Acetone | 12 | 75 |

| Acetophenone | 18 | 70 |

| Cyclohexanone | 10 | 85 |

| Benzophenone | 24 | 50 |

Characterization of the Resulting Hydrazones: A Spectroscopic Approach

The structural elucidation of the synthesized hydrazones relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The most characteristic signal in the ¹H NMR spectrum of a hydrazone is the azomethine proton (-N=CH-), which typically appears as a singlet in the range of δ 8.0-8.5 ppm for aldehyde-derived hydrazones.[7] The amide N-H proton usually appears as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The formation of the hydrazone is confirmed by the disappearance of the carbonyl carbon signal of the starting aldehyde or ketone and the appearance of a new signal for the imine carbon (-C=N-) in the range of δ 140-160 ppm.[7]

Infrared (IR) Spectroscopy

Key IR absorption bands for hydrazones include the N-H stretching vibration (around 3200-3400 cm⁻¹), the C=O stretching of the amide group (around 1650-1680 cm⁻¹), and the C=N stretching of the imine group (around 1600-1650 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight of the synthesized hydrazones. The fragmentation pattern can also provide valuable structural information. Common fragmentation pathways for hydrazones involve cleavage of the N-N bond and the N-C bond.[3][9]

Conclusion and Future Directions

3-Chloro-4-fluorobenzohydrazide serves as a versatile and reactive building block for the synthesis of a wide range of hydrazone derivatives. The condensation reaction with aldehydes and ketones is a robust and straightforward method for generating molecular diversity. The electronic and steric properties of the carbonyl compound play a significant role in the reaction kinetics and yields. The resulting hydrazones, with their unique substitution pattern, are promising candidates for further investigation in the field of drug discovery. Future work should focus on the synthesis of a broader library of these compounds and the systematic evaluation of their biological activities to unlock their full therapeutic potential.

References

-

ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

-

Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 41(7), 855–864. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Mini reviews in medicinal chemistry, 7(6), 633–643. [Link]

-

ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound.. Retrieved from [Link]

-

Karakus, S., et al. (2019). Synthesis of New Hydrazone Derivatives, Characterization, Single Crystal X-Ray, Antimicrobial, SEM, and DFT Studies. Molecules, 24(9), 1647. [Link]

-

ResearchGate. (n.d.). Chemical structure of hydrazone derivatives no.1-42. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of fluorinated hydrazones. Retrieved from [Link]

-

MDPI. (n.d.). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. Crystals, 7(10), 304. [Link]

-

ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH.... Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Amanote Research. (n.d.). (PDF) Synthesis and X-Ray Structures of Hydrazones Derived. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

PubMed. (2006). 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. [Link]

-

Chemical Science (RSC Publishing). (2016). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. [Link]

-

Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism of acid hydrolysis of hydrazones studied. Retrieved from [Link]

- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.

- Google Patents. (n.d.). Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination.

-

PubChem. (n.d.). 3-Chloro-4-fluorobenzoyl Chloride. Retrieved from [Link]

- Google Patents. (n.d.). JP2010013388A - Method for producing 3-chloro-4-fluorobenzotrifluoride.

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. [Link]

Sources

- 1. The Synthesis and Crystal Structure of Two New Hydrazone Compounds [mdpi.com]

- 2. Hydrazone - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloro-4-fluorobenzoyl chloride synthesis - chemicalbook [chemicalbook.com]

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of 3-Chloro-4-fluorobenzohydrazide Derivatives

Foreword

The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. The hydrazide-hydrazone scaffold has emerged as a privileged structure, serving as a versatile template for the design of a plethora of bioactive molecules.[1] Within this chemical space, derivatives of 3-chloro-4-fluorobenzohydrazide are gaining traction as promising candidates for drug discovery, exhibiting a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the potential biological targets of these derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the scientific rationale, experimental validation, and detailed methodologies for investigating their antimicrobial, anticancer, and enzyme inhibitory properties.

Antimicrobial Activity: Targeting Microbial Viability

Derivatives of 3-chloro-4-fluorobenzohydrazide, particularly semicarbazones, have demonstrated notable antimicrobial properties. These compounds represent a promising avenue for the development of new antibacterial and antifungal agents, which is of paramount importance in the face of rising antimicrobial resistance.

Semicarbazone Derivatives as Antimicrobial Agents

A study on a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives revealed their potential as antimicrobial agents. The introduction of different substituents on the N4-position allows for the modulation of their activity against various bacterial and fungal strains.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected 3-Chloro-4-fluorophenyl Semicarbazone Derivatives

| Compound ID | R-group on Phenyl Ring | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| 4f | 4-OH | 12.5 | 25 | 50 |

| 4g | 4-OCH3 | 50 | 100 | 25 |

| 4d | 4-NO2 | 25 | 50 | 100 |

Data synthesized from Ahsan et al. (2011).

The data suggests that substitutions on the phenyl ring significantly influence the antimicrobial spectrum and potency. For instance, the presence of a hydroxyl group at the 4-position (compound 4f ) confers good antibacterial activity, while a methoxy group (compound 4g ) shows more promise against fungal pathogens.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of 3-chloro-4-fluorobenzohydrazide derivatives using the broth microdilution method.

Materials:

-

Test compounds (dissolved in DMSO)

-

Bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Inoculum: Culture the microbial strains overnight in their respective broths. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

-

Serial Dilution of Test Compounds: In a 96-well plate, perform a two-fold serial dilution of the test compounds in the appropriate broth to achieve a range of concentrations.

-

Inoculation: Add a standardized inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 30°C for 48 hours for fungi.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial susceptibility testing.

Anticancer and Antiangiogenic Activity: A Dual-Pronged Approach

The 3-chloro-4-fluorophenyl moiety has been incorporated into pyridazinone scaffolds, leading to the discovery of potent anticancer and antiangiogenic agents.[2] This dual activity is highly desirable in oncology, as it not only targets the tumor cells directly but also disrupts the blood supply that fuels their growth.

Pyridazinone Derivatives as Anticancer and Antiangiogenic Agents

A study on 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one derivatives demonstrated their cytotoxic effects against various human cancer cell lines.[2] Furthermore, promising lead compounds from this series were found to inhibit the production of key proangiogenic cytokines.

Table 2: In Vitro Cytotoxicity of 3-Chloro-4-fluorophenyl Pyridazinone Derivatives

| Compound ID | R-group at position 5 | Cancer Cell Line | IC50 (µM) |

| 4g | N-methylpiperazino | HL-60 (Leukemia) | 1.8 |

| 4i | 4-phenylpiperidino | HL-60 (Leukemia) | 2.1 |

Data synthesized from a study on pyridazinone derivatives.[2]

The potent cytotoxicity of these compounds against leukemia cells highlights their potential as anticancer drug candidates.

Inhibition of Proangiogenic Cytokines

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and Tumor Necrosis Factor-alpha (TNF-α) are key signaling molecules that promote angiogenesis. Certain 3-chloro-4-fluorophenyl pyridazinone derivatives have been shown to inhibit these crucial cytokines.[2]

Caption: Potential inhibition of the EGFR signaling pathway.

Experimental Protocol: In Vitro EGFR Tyrosine Kinase Assay

This protocol describes a method to determine the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.

Materials:

-

Recombinant human EGFR kinase

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ATP

-

Kinase buffer

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (or similar)

-

96-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase buffer.

-

Reaction Setup: In a 96-well plate, add the test compound, recombinant EGFR enzyme, and the peptide substrate.

-

Initiation of Reaction: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection of ADP Formation: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of EGFR activity for each compound concentration and determine the IC50 value.

Synthesis Protocols

General Synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives

-

Step 1: Synthesis of 3-chloro-4-fluorophenylurea: 3-chloro-4-fluoroaniline is reacted with sodium cyanate in the presence of glacial acetic acid.

-

Step 2: Synthesis of 3-chloro-4-fluorophenyl semicarbazide: The resulting urea derivative is condensed with hydrazine hydrate in ethanol.

-

Step 3: Synthesis of the final semicarbazone: The semicarbazide is reacted with an appropriate aldehyde or ketone in the presence of sodium acetate and ethanol.

General Synthesis of 4-chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one derivatives

-

Step 1: Synthesis of a pyridazinone precursor from a suitable starting material.

-

Step 2: Chlorination of the pyridazinone ring.

-

Step 3: Nucleophilic substitution at the C5 position with various aliphatic or cyclic amines in the presence of a base like cesium carbonate in a solvent such as acetonitrile.

Conclusion and Future Directions

Derivatives of 3-chloro-4-fluorobenzohydrazide represent a versatile and promising scaffold for the development of novel therapeutic agents. The evidence presented in this guide highlights their potential to target a range of biological entities, including microbial cells, cancer cells, and specific enzymes like protein kinases. The demonstrated antimicrobial, anticancer, and antiangiogenic activities provide a strong foundation for further investigation.

Future research in this area should focus on:

-

Structure-Activity Relationship (SAR) studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.

-

Mechanism of Action studies: To elucidate the precise molecular mechanisms by which these compounds exert their biological effects.

-

In vivo efficacy and safety profiling: To evaluate the therapeutic potential of the most promising candidates in preclinical animal models.

This in-depth technical guide serves as a valuable starting point for researchers aiming to explore and exploit the therapeutic potential of 3-chloro-4-fluorobenzohydrazide derivatives. The provided protocols and conceptual frameworks are intended to facilitate the design and execution of experiments that will further our understanding of these intriguing molecules and their role in the future of medicine.

References

-

Synthesis and Evaluation of New 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(aliphatic/cyclic saturated amino)pyridazin-3(2H)-one Derivatives as Anticancer, Antiangiogenic, and Antioxidant Agents. PubMed. Available at: [Link]

-

Synthesis of N-(3-chloro-4-flourophenyl)-N-substituted semicarbazones as novel anticonvulsant agents. ResearchGate. Available at: [Link]

-

Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

-

MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]

-

Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. PMC. Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-Chloro-4-fluorobenzohydrazide

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the thermal stability and decomposition pathways of 3-Chloro-4-fluorobenzohydrazide. As a novel compound of interest in pharmaceutical and materials science, a thorough characterization of its thermal properties is paramount for ensuring safety, predicting shelf-life, and understanding its degradation profile under various stress conditions. This document outlines the theoretical underpinnings of thermal decomposition for halogenated hydrazides, provides detailed, field-proven experimental protocols for thermal analysis, and offers insights into the interpretation of the resulting data. By integrating principles of scientific integrity and practical experimental design, this guide serves as an essential resource for researchers initiating studies on this and similar chemical entities.

Introduction: The Significance of Thermal Characterization

3-Chloro-4-fluorobenzohydrazide is a molecule with significant potential, stemming from the functionalities of its halogenated benzene ring and the reactive hydrazide group. Hydrazides are a critical class of organic compounds in medicinal chemistry, often serving as key building blocks for synthesizing a wide array of biologically active molecules.[1] The presence of chlorine and fluorine substituents on the aromatic ring can further influence the compound's physicochemical properties, including its thermal stability.

A comprehensive understanding of a compound's thermal behavior is a non-negotiable aspect of its development pathway. This knowledge informs safe handling and storage procedures, is critical for designing stable pharmaceutical formulations, and provides insights into potential degradation pathways that might lead to the formation of undesirable or toxic byproducts. This guide will equip the researcher with the necessary tools to systematically investigate the thermal properties of 3-Chloro-4-fluorobenzohydrazide.

Theoretical Framework: Anticipating the Decomposition of a Halogenated Benzohydrazide

The thermal decomposition of an organic molecule is a complex process governed by the strength of its chemical bonds and the stability of the fragments formed upon bond cleavage. For 3-Chloro-4-fluorobenzohydrazide, we can anticipate several key bond-breaking events based on its structure:

-

The Hydrazide Moiety: The N-N bond in the hydrazide group is often the most labile, making it a likely initiation point for decomposition.[2] Cleavage of this bond can lead to the formation of radical species that propagate further decomposition.

-

The Carbonyl Group: The C-N and C=O bonds of the amide functionality are also susceptible to thermal stress.

-

The Halogenated Aromatic Ring: The C-Cl and C-F bonds have different strengths, with the C-F bond being significantly stronger. Thermal degradation may involve the cleavage of the C-Cl bond, leading to dehalogenation.[3] The aromatic ring itself can also undergo fragmentation at higher temperatures.

The interplay of these potential decomposition pathways necessitates a multi-faceted analytical approach to fully characterize the thermal behavior of 3-Chloro-4-fluorobenzohydrazide.

Synthesis of 3-Chloro-4-fluorobenzohydrazide: A Proposed Route

Caption: Proposed two-step synthesis of 3-Chloro-4-fluorobenzohydrazide.

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal stability of 3-Chloro-4-fluorobenzohydrazide requires a combination of analytical techniques. The following protocols are designed to provide a comprehensive dataset.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges over which the compound decomposes and to quantify the mass loss at each stage.

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground 3-Chloro-4-fluorobenzohydrazide into a clean, inert TGA pan (e.g., alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) and Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres is crucial to distinguish between thermal decomposition and oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can be used to better resolve overlapping decomposition steps.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The resulting TGA curve will show one or more steps, each corresponding to a decomposition event. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of mass loss for each step.

Differential Scanning Calorimetry (DSC)

Objective: To identify the temperatures of thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Experimental Protocol:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. The use of a sealed pan is important to contain any volatile decomposition products.

-

Experimental Conditions:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA, at a heating rate of 10 °C/min.

-

-

Data Analysis: Plot the heat flow versus temperature. Endothermic peaks will indicate melting or boiling, while exothermic peaks will indicate crystallization or decomposition. The onset temperature of an exothermic peak is often taken as the decomposition temperature.[4] The area under the peak can be integrated to determine the enthalpy of the transition.

Evolved Gas Analysis (EGA)

Objective: To identify the gaseous products evolved during decomposition.

Experimental Protocol:

This is typically performed using a hyphenated technique, where the outlet of the TGA is connected to a gas analyzer, such as a Fourier-Transform Infrared Spectrometer (FTIR) or a Mass Spectrometer (MS).

-